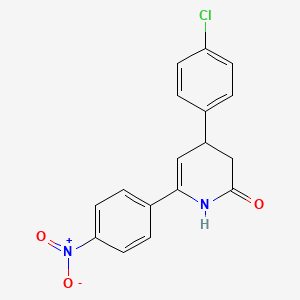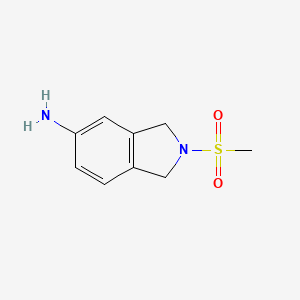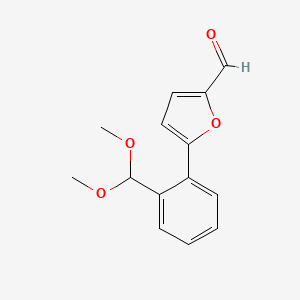
2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound that belongs to the class of tetrahydronaphthalenes It is characterized by its unique structure, which includes a methylene group and two methyl groups attached to a tetrahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically employs nickel catalysts under high-pressure hydrogenation conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydronaphthalenes, ketones, alcohols, and fully saturated hydrocarbons .
科学的研究の応用
2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
作用機序
The mechanism by which 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets and pathways. Its structure allows it to participate in various chemical reactions, influencing biological pathways and chemical processes. The methylene and methyl groups play a crucial role in its reactivity and interaction with other molecules .
Similar Compounds:
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with two methyl groups but differing in the position of the methylene group.
4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene: A compound with additional isopropyl and methyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C13H16 |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
3,3-dimethyl-4-methylidene-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-10-12-7-5-4-6-11(12)8-9-13(10,2)3/h4-7H,1,8-9H2,2-3H3 |
InChIキー |
PQQDFTSLEZUIQD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=CC=CC=C2C1=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


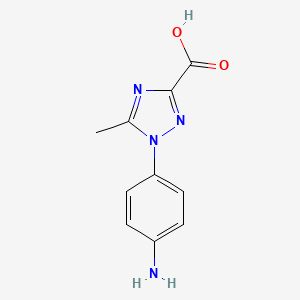
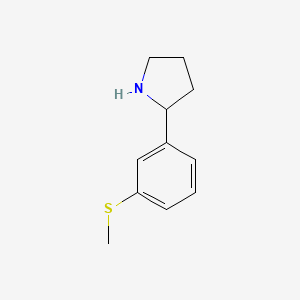
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
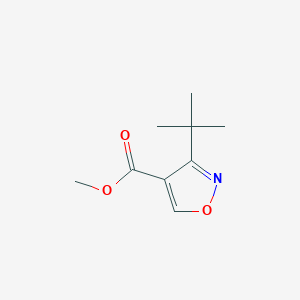

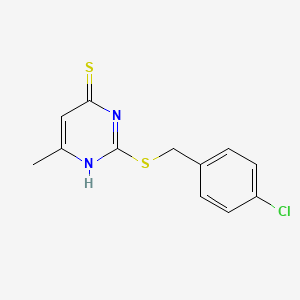
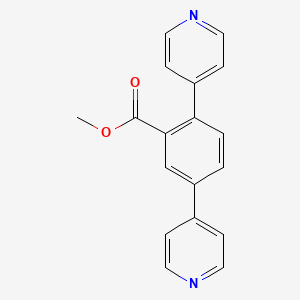
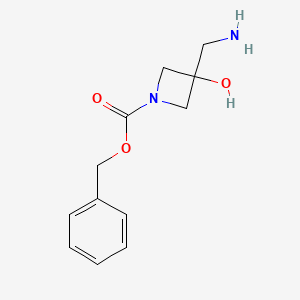
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
